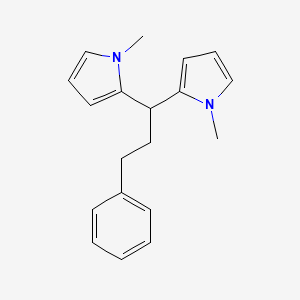![molecular formula C13H18N4O B12635279 4-[(3-Methylbutyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920959-67-7](/img/structure/B12635279.png)
4-[(3-Methylbutyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the family of pyrrolopyridines.
準備方法
The synthesis of 4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves multiple steps. One common synthetic route starts with the preparation of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives. These derivatives are then subjected to various reactions to introduce the desired functional groups . Industrial production methods often involve the use of preformed pyrazole or pyridine rings, which are then functionalized to obtain the target compound .
化学反応の分析
4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an immunomodulator, particularly in targeting JAK3.
Medicine: Research is ongoing to explore its use in treating immune diseases such as organ transplantation.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with molecular targets such as JAK3. This interaction inhibits the phosphorylation of signal transducers and activators of transcription proteins (STATs), thereby modulating immune responses . The compound’s structure allows it to mimic the pyrrolopyrimidine scaffold, enhancing its inhibitory activity .
類似化合物との比較
4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is unique due to its specific functional groups and their arrangement. Similar compounds include:
- 1-(3-Methylbutyl)-4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides
These compounds share structural similarities but differ in their specific functional groups and biological activities.
特性
CAS番号 |
920959-67-7 |
|---|---|
分子式 |
C13H18N4O |
分子量 |
246.31 g/mol |
IUPAC名 |
4-(3-methylbutylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C13H18N4O/c1-8(2)3-5-15-11-9-4-6-16-13(9)17-7-10(11)12(14)18/h4,6-8H,3,5H2,1-2H3,(H2,14,18)(H2,15,16,17) |
InChIキー |
HBANGYWVKVBSQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC1=C2C=CNC2=NC=C1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635201.png)
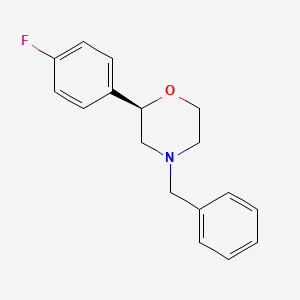
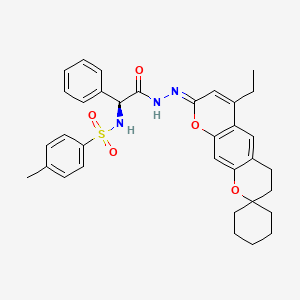

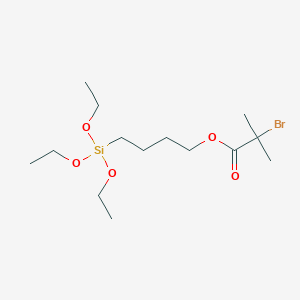

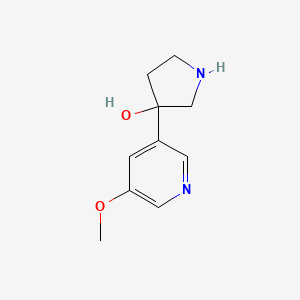
![(1R,3S,3aS,6aR)-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-[2-(3,4-dimethoxyphenyl)ethyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635258.png)
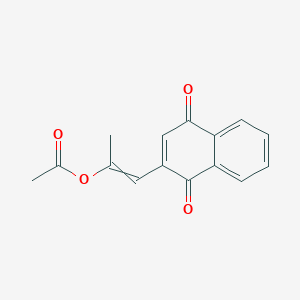
![1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12635265.png)
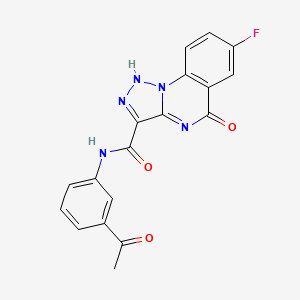
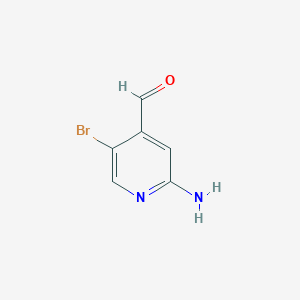
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-5,6-dihydro-6-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12635280.png)
